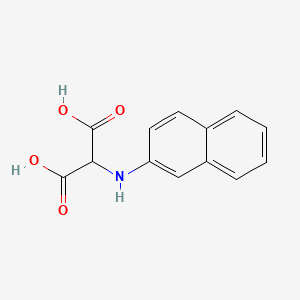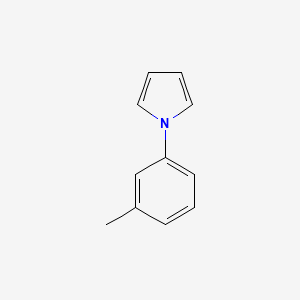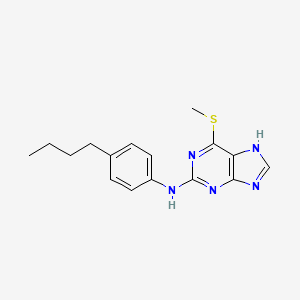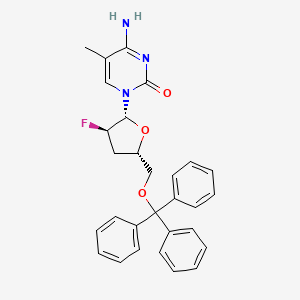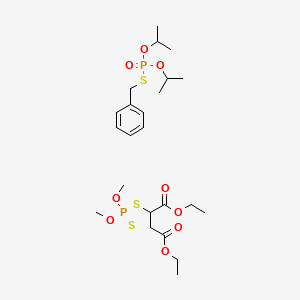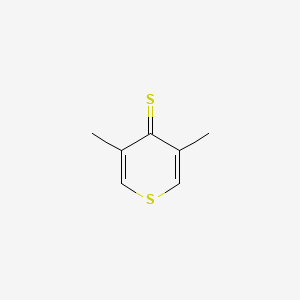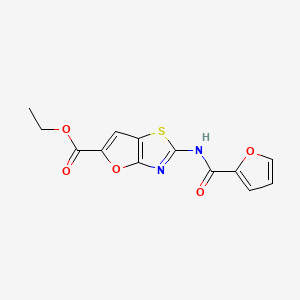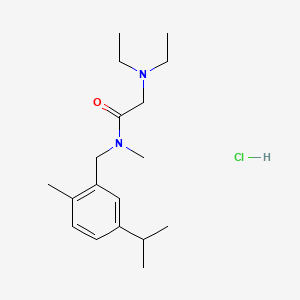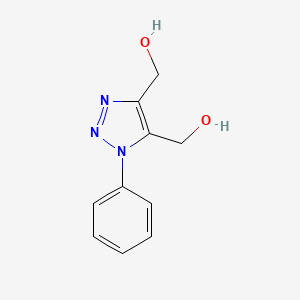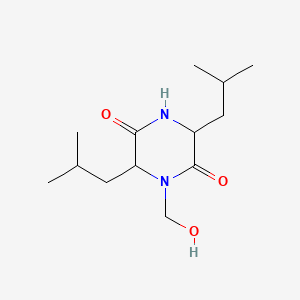
1-(Hydroxymethyl)-3,6-diisobutylpiperazine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Hydroxymethyl)-3,6-diisobutylpiperazine-2,5-dione is a synthetic organic compound belonging to the piperazine family Piperazines are heterocyclic amines characterized by a six-membered ring containing two nitrogen atoms at opposite positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Hydroxymethyl)-3,6-diisobutylpiperazine-2,5-dione typically involves the reaction of piperazine derivatives with appropriate reagents under controlled conditions. One common method is the reductive amination of bio-platform molecules, where hydroxyl and aldehyde groups are converted into nitrogen-containing compounds through catalytic processes . This method can be performed using thermocatalysis, electrocatalysis, or photocatalysis, depending on the desired reaction conditions and efficiency.
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic processes, utilizing renewable biomass as a starting material. The catalytic transformation of biomass into platform molecules, followed by reductive amination, offers a sustainable and cost-effective approach to producing this compound .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Hydroxymethyl)-3,6-diisobutylpiperazine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The piperazine ring allows for nucleophilic substitution reactions, where functional groups can be introduced or modified.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides, amines, or thiols can be employed under basic or acidic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group may yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
1-(Hydroxymethyl)-3,6-diisobutylpiperazine-2,5-dione has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and pharmacological properties.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial materials
Mécanisme D'action
The mechanism of action of 1-(Hydroxymethyl)-3,6-diisobutylpiperazine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-(Hydroxymethyl)-3,6-diisobutylpiperazine-2,5-dione can be compared with other similar compounds, such as:
Piperidine Derivatives: These compounds share a similar six-membered ring structure but differ in their substituents and functional groups.
Imidazole Derivatives: These heterocycles contain nitrogen atoms and exhibit diverse biological activities.
Indole Derivatives: Known for their wide range of pharmacological properties and applications in drug discovery.
The uniqueness of this compound lies in its specific substituents and the resulting chemical properties, which make it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
91973-10-3 |
|---|---|
Formule moléculaire |
C13H24N2O3 |
Poids moléculaire |
256.34 g/mol |
Nom IUPAC |
1-(hydroxymethyl)-3,6-bis(2-methylpropyl)piperazine-2,5-dione |
InChI |
InChI=1S/C13H24N2O3/c1-8(2)5-10-13(18)15(7-16)11(6-9(3)4)12(17)14-10/h8-11,16H,5-7H2,1-4H3,(H,14,17) |
Clé InChI |
VBBSHWTZVZMKHA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1C(=O)N(C(C(=O)N1)CC(C)C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![calcium;sodium;2-[bis(carboxylatomethyl)amino]acetate](/img/structure/B12810039.png)

![1-(3-Chlorophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12810051.png)
